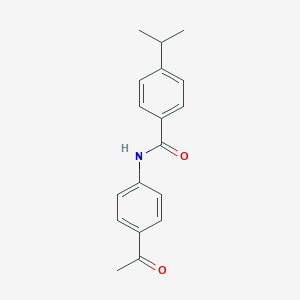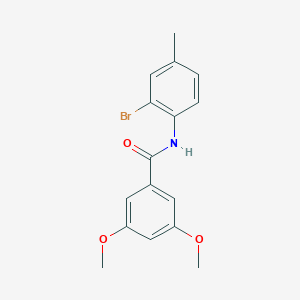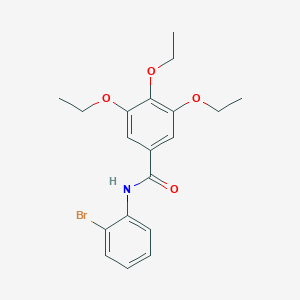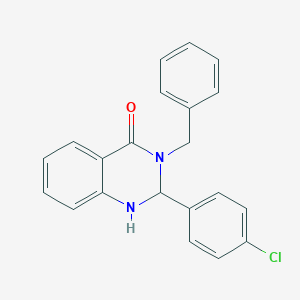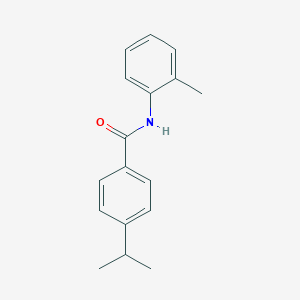
4-isopropyl-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(2-methylphenyl)benzamide, also known as IMB-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-isopropyl-N-(2-methylphenyl)benzamide is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 4-isopropyl-N-(2-methylphenyl)benzamide may also inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
4-isopropyl-N-(2-methylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-isopropyl-N-(2-methylphenyl)benzamide has been found to inhibit the activity of NF-κB and Akt, which are involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropyl-N-(2-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, one limitation of 4-isopropyl-N-(2-methylphenyl)benzamide is that its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-isopropyl-N-(2-methylphenyl)benzamide. One area of interest is the development of 4-isopropyl-N-(2-methylphenyl)benzamide analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of 4-isopropyl-N-(2-methylphenyl)benzamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 4-isopropyl-N-(2-methylphenyl)benzamide in preclinical and clinical trials.
Synthesemethoden
4-isopropyl-N-(2-methylphenyl)benzamide has been synthesized using different methods, including the reaction of 4-isopropylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-isopropylbenzoic acid with 2-methylaniline in the presence of thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-isopropyl-N-(2-methylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(2-methylphenyl)benzamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that 4-isopropyl-N-(2-methylphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
353782-15-7 |
|---|---|
Produktname |
4-isopropyl-N-(2-methylphenyl)benzamide |
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-8-10-15(11-9-14)17(19)18-16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19) |
InChI-Schlüssel |
YOPPRWHVNRZMCU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
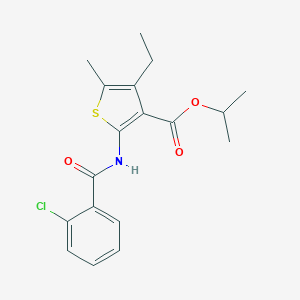

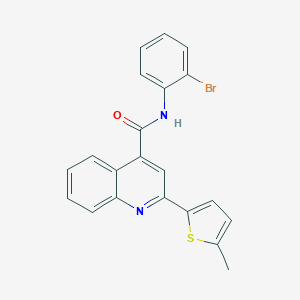
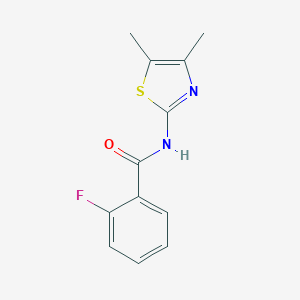
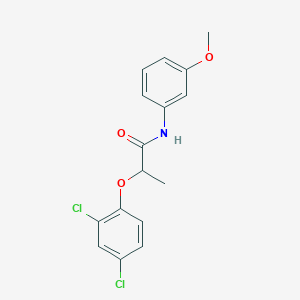
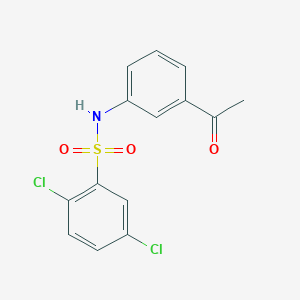
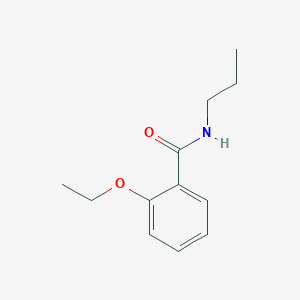
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
